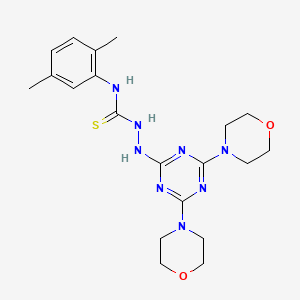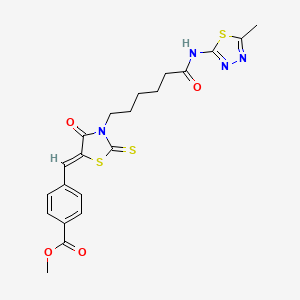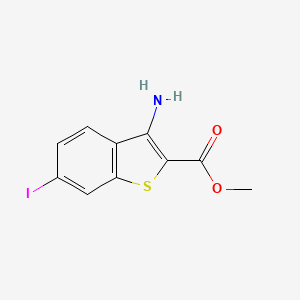![molecular formula C18H19N3O4 B2583563 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338956-37-9](/img/structure/B2583563.png)
2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Studies
Research on N(4)-substituted thiosemicarbazones prepared from 1-phenyl-1,2-propanedione-2-oxime shows that these compounds and their binuclear nickel(II) complexes exhibit interesting structural features due to their oxime and thiosemicarbazone moieties. This study highlights the significance of intermolecular hydrogen bonding and the structural arrangements of the nickel centers in these complexes (Kaminsky et al., 2002).
Antioxidant Properties
A study on the antioxidant properties of oximes, specifically focusing on 3-(phenylhydrazono) butan-2-one oxime, found that low concentrations could decrease hydrogen peroxide-induced lipid peroxidation. This suggests the potential of such compounds as antioxidants, highlighting their safety and effectiveness in in vivo conditions (Puntel et al., 2008).
Biological Evaluation
Research on the synthesis, spectral characterization, and biological evaluation of asymmetrical azines derived from 3,5-dimethoxy-4‑hydroxy benzaldehyde explores their antiproliferative activities against MCF-7 cell lines. The study found that these compounds exhibit potent cytotoxicity, indicating their potential use in cancer therapy (Ganga & Sankaran, 2020).
Tautomer Ratios and Hydrazone Imines
A study on the tautomer ratios between hydrazone imine and diazenylenamine forms in 3-(arylhydrazono)-methyl-2-oxo-1,2-dihydroquinoxalines provides insights into the tautomeric behavior of these compounds. The research sheds light on the chemical shifts and the influence of substituents on the tautomeric equilibria, which is crucial for understanding the chemical behavior of these compounds (Kurasawa et al., 1996).
Phenylpropanoid Accumulation
A study on the Oriental fruit fly, Dacus dorsalis, found that feeding laboratory-reared males with methyl eugenol led to the accumulation of phenylpropanoid compounds in their rectal glands. This research contributes to our understanding of the chemical ecology and mating behavior of this species (Nishida et al., 1988).
Propiedades
IUPAC Name |
(2E,3E)-2-[(3,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-9-14(10-16(11-15)24-2)20-21-17(12-19-25-3)18(22)13-7-5-4-6-8-13/h4-12,20H,1-3H3/b19-12+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHEZUZCXHQJM-YKTCLATHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)




![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
